1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione
Overview
Description
Scientific Research Applications
Natural Product Derivatives and Cytotoxicity
- Compounds similar to 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione, specifically anthracyclinones, have been isolated from a strain of Micromonospora sp. Some of these compounds showed cytotoxic activity against human colon adenocarcinoma cell lines (Sousa et al., 2012).
Synthesis and Analytical Applications
- New derivatives have been synthesized for use as acid-base titration indicators. These substances exhibit color changes in different pH environments, indicating their potential as pH indicators in analytical chemistry (Pyrko, 2021).
Biosynthesis and Structure Analysis
- Studies on endophytic fungi have led to the discovery of new natural products related to this compound. These studies contribute to understanding the biosynthesis pathways of such compounds (Chagas et al., 2016).
Synthetic Studies for Potential Therapeutics
- Synthetic routes have been explored to create derivatives with potential anticancer properties. These studies focus on creating compounds with improved efficacy and reduced side effects for therapeutic applications (Hongshuang et al., 2017).
Chemical Synthesis and Crystal Structures
- The synthesis and crystal structure analysis of derivatives provide insights into the chemical properties and potential applications of these compounds in materials science or medicinal chemistry (Kour et al., 2014).
Properties
IUPAC Name |
1,3,6,11-tetrahydroxy-10-methoxytetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O7/c1-26-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20)6-10(21)12(9)18(15)24/h2-6,20-22,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVMUSJXQWJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675788 | |
Record name | 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-24-8 | |
Record name | 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxorubicin Impurity; 6,8,10,11-Tetrahydroxy-1-methoxy-5,12-naphthacenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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